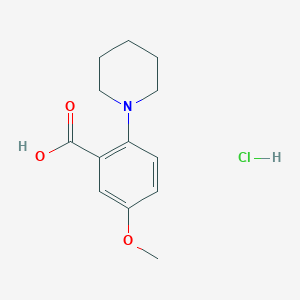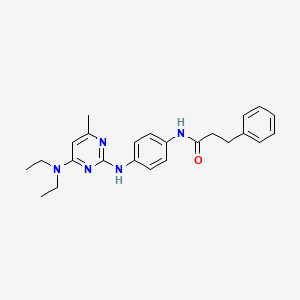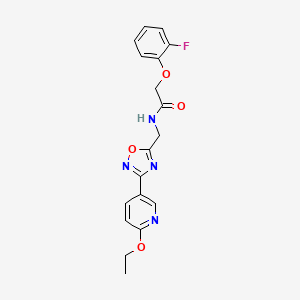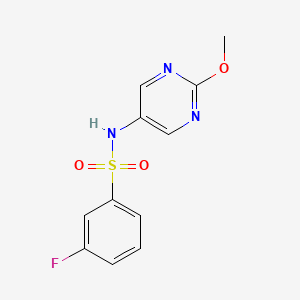
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule known for its diverse pharmacological effects. It has been explored extensively for its potential applications in various scientific fields, including medicinal chemistry and industrial chemistry. It is a purine derivative, and its structure includes both hydrophilic and hydrophobic components, making it a unique compound of interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions starting from purine derivatives and various substituents. A typical synthetic route may include:
Alkylation of the purine nucleus at the N-8 position with sec-butylamine.
Substitution reaction at the N-7 position with a halogenated intermediate (often involving a reaction with 4-chlorophenoxy-2-hydroxypropyl bromide).
Final steps often involve purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods
On an industrial scale, the production methods may be optimized for yield and purity. Techniques such as continuous flow reactions, use of catalysts to reduce reaction time, and automated purification methods are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the sec-butylamino side chain.
Reduction: : Reduction reactions may target the halogen group or the hydroxyl group within the structure.
Substitution: : Nucleophilic substitution can occur at various positions, especially on the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly using hydrogen gas with a palladium catalyst.
Substitution: : Utilization of nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Generation of dehalogenated or alcohol derivatives.
Substitution: : Formation of various substituted derivatives, enhancing the compound’s pharmacological profile.
Applications De Recherche Scientifique
Chemistry
The compound's reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and complex molecular architectures.
Biology
In biological studies, it serves as a model compound for investigating enzyme interactions and receptor binding, particularly due to its ability to mimic purine nucleotides.
Medicine
In medicinal chemistry, this compound has been explored for its potential as an anti-inflammatory agent, a cardiovascular therapeutic, and a modulator of various metabolic pathways.
Industry
Its unique chemical properties have led to its use in developing specialty chemicals, including catalysts and polymers.
Mécanisme D'action
The mechanism by which 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects typically involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes such as phosphodiesterases and kinases, receptor sites including adenosine receptors, and ion channels.
Pathways Involved: : Modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP).
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant properties, similar in structure but lacks the sec-butylamino and chlorophenoxy substituents.
Theobromine (3,7-Dimethylxanthine): : Found in cocoa, similar mechanism but different pharmacological effects due to structural differences.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases, structurally related but with different substituents influencing its activity.
Highlighting Uniqueness
The uniqueness of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of substituents which provide a distinct pharmacological profile. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-5-12(2)22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-8-6-13(21)7-9-15/h6-9,12,14,27H,5,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQUWANMCBFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(benzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B2843778.png)


![2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)
![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)
![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2843793.png)


